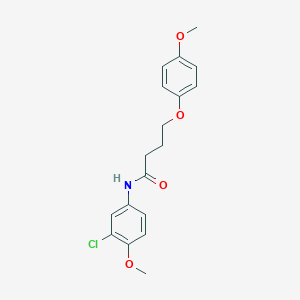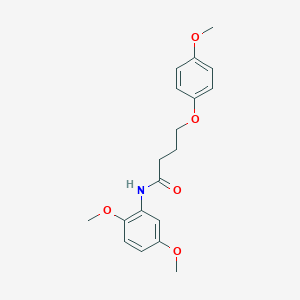![molecular formula C24H24Cl2N2O B284784 4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, commonly known as CPCCOEt, is a chemical compound that belongs to the family of cyclopenta[c]quinolines. It was first synthesized in 1998 by researchers at the University of Bristol, and since then, it has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
CPCCOEt binds to the orthosteric site of mGluR1, preventing the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of downstream signaling pathways, ultimately leading to a decrease in the activity of the receptor.
Biochemical and Physiological Effects
CPCCOEt has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the severity of seizures and protect against brain damage caused by ischemia. Additionally, CPCCOEt has been shown to have potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPCCOEt in lab experiments is its high selectivity for mGluR1. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of CPCCOEt is its relatively low potency, which can make it difficult to achieve a complete blockade of mGluR1 activity.
Orientations Futures
There are several potential future directions for research involving CPCCOEt. One area of interest is the development of more potent analogs of CPCCOEt that can achieve a more complete blockade of mGluR1 activity. Additionally, researchers are interested in exploring the therapeutic potential of CPCCOEt and its analogs in the treatment of various neurological disorders. Finally, further studies are needed to better understand the role of mGluR1 in synaptic plasticity, learning, and memory, and how CPCCOEt can be used to investigate these processes.
Méthodes De Synthèse
The synthesis of CPCCOEt involves the reaction of 2,4-dichlorobenzaldehyde with piperidine and cyclopentadiene in the presence of a catalyst such as palladium. The resulting product is then treated with ethyl acetate to yield CPCCOEt.
Applications De Recherche Scientifique
CPCCOEt has been widely used in scientific research as a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR1, CPCCOEt can help researchers better understand the role of this receptor in these processes.
Propriétés
Formule moléculaire |
C24H24Cl2N2O |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C24H24Cl2N2O/c25-16-8-9-19(21(26)14-16)23-18-6-4-5-17(18)20-13-15(7-10-22(20)27-23)24(29)28-11-2-1-3-12-28/h4-5,7-10,13-14,17-18,23,27H,1-3,6,11-12H2 |
Clé InChI |
JYWBBHQMIZZTQG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284705.png)
![Isobutyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B284708.png)

![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)

![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)


